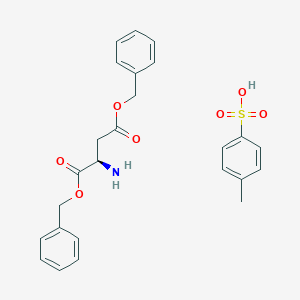

(r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C25H27NO7S and its molecular weight is 485.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is a chiral compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various research findings that highlight its significance in medicinal chemistry and biological research.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

- Amino Group : Contributes to its reactivity and interaction with biological molecules.

- Dibenzyl Group : Enhances lipophilicity, potentially aiding in membrane permeability.

- Methylbenzenesulfonate Group : May influence solubility and interaction with target proteins.

Molecular Formula

The molecular formula is C19H22N2O4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act on enzymes related to neurotransmitter synthesis.

- Receptor Interaction : The compound may bind to various receptors, influencing signal transduction pathways.

- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which could protect cells from oxidative stress.

Case Studies and Research Findings

- Neuroprotective Effects : A study indicated that (R)-Dibenzyl 2-aminosuccinate derivatives exhibited neuroprotective effects in models of neurodegeneration, potentially through the modulation of glutamate receptors and reduction of excitotoxicity .

- Antitumor Activity : Research has shown that this compound may possess antitumor properties by inhibiting cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .

Summary Table of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Neuroprotective | Modulation of glutamate receptors | |

| Antitumor | Induction of apoptosis | |

| Antimicrobial | Inhibition of bacterial growth |

Research Applications

This compound is being explored for various applications:

- Pharmaceutical Development : Its potential as a lead compound for developing new therapeutics targeting neurological disorders and cancers.

- Biochemical Research : Used as a tool to study enzyme mechanisms and receptor interactions due to its structural characteristics.

Propriétés

IUPAC Name |

dibenzyl (2R)-2-aminobutanedioate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10)/t16-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMUYZYLPUHSNV-PKLMIRHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648985 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl D-aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4079-64-5 |

Source

|

| Record name | D-Aspartic acid, 1,4-bis(phenylmethyl) ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4079-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl D-aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.